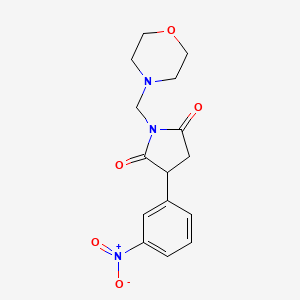
N-(Morpholinomethyl)-2-(m-nitrophenyl)succinimide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(Morpholinomethyl)-3-(3-nitrophenyl)pyrrolidine-2,5-dione is a complex organic compound that has garnered interest in various fields of scientific research. This compound features a morpholinomethyl group attached to a pyrrolidine-2,5-dione ring, with a nitrophenyl substituent at the third position. The unique structure of this compound lends itself to a variety of chemical reactions and applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 1-(Morpholinomethyl)-3-(3-nitrophenyl)pyrrolidine-2,5-dione typically involves the following steps:
Formation of the Pyrrolidine-2,5-dione Ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Morpholinomethyl Group: This step involves the reaction of the pyrrolidine-2,5-dione with morpholine and formaldehyde under controlled conditions.
Attachment of the Nitrophenyl Group: The final step involves the nitration of the phenyl ring, which can be accomplished using a nitrating agent such as nitric acid.
Industrial Production Methods: In an industrial setting, the production of 1-(Morpholinomethyl)-3-(3-nitrophenyl)pyrrolidine-2,5-dione may involve continuous flow reactors to ensure precise control over reaction conditions and to maximize yield. The use of catalysts and optimized reaction parameters can further enhance the efficiency of the synthesis process.
Análisis De Reacciones Químicas
Types of Reactions: 1-(Morpholinomethyl)-3-(3-nitrophenyl)pyrrolidine-2,5-dione undergoes various types of chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The morpholinomethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Common reducing agents include hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Reagents such as alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed:
Oxidation: Nitro derivatives of the compound.
Reduction: Amino derivatives of the compound.
Substitution: Various substituted derivatives depending on the reagents used.
Aplicaciones Científicas De Investigación
1-(Morpholinomethyl)-3-(3-nitrophenyl)pyrrolidine-2,5-dione has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of novel materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 1-(Morpholinomethyl)-3-(3-nitrophenyl)pyrrolidine-2,5-dione involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: Inhibiting or activating specific enzymes involved in biochemical pathways.
Modulating Receptor Activity: Interacting with cellular receptors to alter signal transduction processes.
Influencing Gene Expression: Affecting the transcription and translation of specific genes.
Comparación Con Compuestos Similares
1-(Morpholinomethyl)-3-phenylpyrrolidine-2,5-dione: Lacks the nitro group, resulting in different chemical reactivity and biological activity.
1-(Piperidin-1-ylmethyl)-3-(3-nitrophenyl)pyrrolidine-2,5-dione: Contains a piperidinyl group instead of a morpholinomethyl group, leading to variations in its properties.
Uniqueness: 1-(Morpholinomethyl)-3-(3-nitrophenyl)pyrrolidine-2,5-dione is unique due to the presence of both the morpholinomethyl and nitrophenyl groups, which confer distinct chemical and biological properties. This combination of functional groups allows for a wide range of chemical modifications and applications.
Propiedades
Número CAS |
66064-17-3 |
|---|---|
Fórmula molecular |
C15H17N3O5 |
Peso molecular |
319.31 g/mol |
Nombre IUPAC |
1-(morpholin-4-ylmethyl)-3-(3-nitrophenyl)pyrrolidine-2,5-dione |
InChI |
InChI=1S/C15H17N3O5/c19-14-9-13(11-2-1-3-12(8-11)18(21)22)15(20)17(14)10-16-4-6-23-7-5-16/h1-3,8,13H,4-7,9-10H2 |
Clave InChI |
OUFKBMNTEUCLPW-UHFFFAOYSA-N |
SMILES canónico |
C1COCCN1CN2C(=O)CC(C2=O)C3=CC(=CC=C3)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


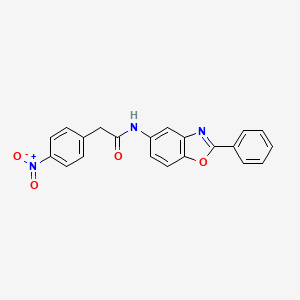
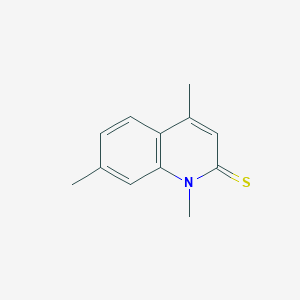

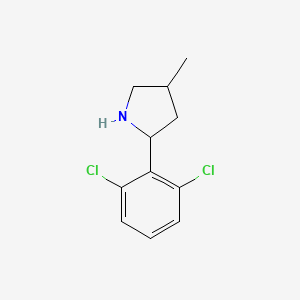
![7-[(2,4-Dichlorophenyl)methoxy]-2-nitro-1-benzofuran](/img/structure/B12880267.png)
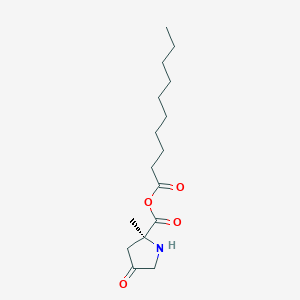
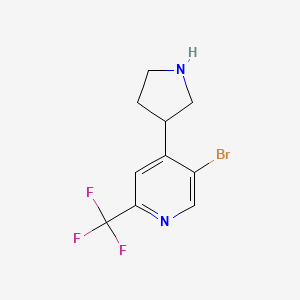
![[3-(3-Chlorophenyl)-1-phenyl-1H-pyrazol-4-yl]acetic acid](/img/structure/B12880297.png)
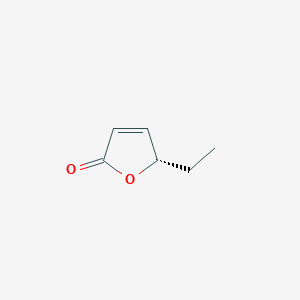
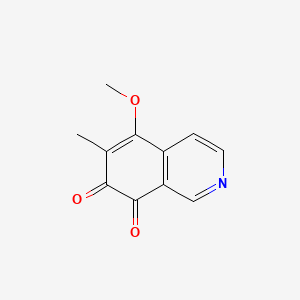

![(3AR,6aR)-3-ethyl-3aH-cyclopenta[d]isoxazol-4(6aH)-one](/img/structure/B12880324.png)
![3-(2-Ethoxyethyl)-1-ethyl-1,4,5,6-tetrahydropyrrolo[2,3-c]pyrazole](/img/structure/B12880333.png)

